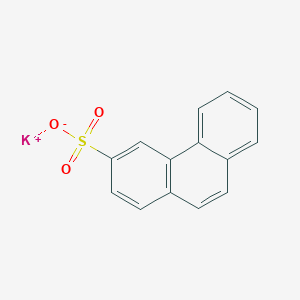![molecular formula C23H21N2NaO5S B6523601 sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate CAS No. 1007068-76-9](/img/structure/B6523601.png)
sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate, also known as sulfonamidoacetic acid, is a synthetic organic compound with a wide range of uses in scientific research. It is a colorless, odorless, and water-soluble compound that can be used in a variety of laboratory experiments. This compound can be synthesized from a variety of starting materials and is used in a number of scientific applications.
Aplicaciones Científicas De Investigación
Sulfonamidoacetic acid has a number of applications in scientific research. It is used as a chelating agent for metal ions, as a reagent for the synthesis of organic molecules, and as a catalyst for various chemical reactions. It is also used in the study of enzyme kinetics, protein-ligand interactions, and other biochemical processes.
Mecanismo De Acción
Sulfonamidoacetic acid acts as a chelating agent for metal ions, binding them tightly and preventing their reactivity. It also acts as a reagent for organic synthesis, catalyzing various reactions to form desired products. Additionally, it can act as a catalyst for enzyme reactions, allowing them to occur at a faster rate.
Biochemical and Physiological Effects
Sulfonamidoacetic acid has been shown to have a number of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes, such as those involved in the synthesis of proteins. It has also been found to have an effect on the activity of certain hormones and neurotransmitters. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as well as the absorption of certain nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfonamidoacetic acid has a number of advantages for laboratory experiments. It is a water-soluble compound, which makes it easy to use in a variety of experiments. Additionally, it is relatively stable, allowing it to be stored for long periods of time without significant degradation. However, it is also limited in its use in certain experiments, as it can inhibit the activity of certain enzymes.
Direcciones Futuras
Sulfonamidoacetic acid has a number of potential future directions for research. One potential area of research is its use as a chelating agent for heavy metal ions. Additionally, it could be used as a reagent for the synthesis of new organic molecules. Furthermore, its effects on enzyme kinetics and other biochemical processes could be further studied. Finally, its potential effects on the metabolism of drugs and the absorption of nutrients could be further explored.
Métodos De Síntesis
Sulfonamidoacetic acid can be synthesized from two main starting materials, benzene sulfonamide and acetic acid. The benzene sulfonamide is first reacted with acetic anhydride to form an acylated benzene sulfonamide. This intermediate is then reacted with a base, such as sodium hydroxide, to form the desired sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetatecetic acid. This method of synthesis is relatively simple and can be used to produce large amounts of the compound.
Propiedades
IUPAC Name |
sodium;2-[benzenesulfonyl-(3-carbazol-9-yl-2-hydroxypropyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S.Na/c26-17(14-24(16-23(27)28)31(29,30)18-8-2-1-3-9-18)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25;/h1-13,17,26H,14-16H2,(H,27,28);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWBGZCDVQOAIK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N2NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)
![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523551.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)


![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)

![sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6523581.png)
![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)
![N,3-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6523589.png)
![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)